Product packaging for Sodium Folinate(Cat. No.:CAS No. 163254-40-8)

Sodium Folinate

Cat. No.: B1675111
CAS No.: 163254-40-8
M. Wt: 517.4 g/mol
InChI Key: FSDMNNPYPVJNAT-RIWFDJIXSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Folate Biochemistry and Metabolism

Folate, in its various reduced forms, is essential for numerous metabolic processes, including the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are fundamental building blocks of DNA and RNA, and the metabolism of amino acids medac.eunih.gov. Tetrahydrofolate (THF) and its derivatives act as coenzymes in one-carbon transfer reactions, crucial for processes like methylation and nucleotide synthesis wikipedia.orgwikipedia.orgnih.gov.

Folic acid from the diet must be reduced to dihydrofolate (DHF) and then to THF by the enzyme dihydrofolate reductase (DHFR) to become biologically active wikipedia.orgwikipedia.org. Disodium (B8443419) folinate, being a form of folinic acid (5-formyltetrahydrofolate), is already in a reduced state and can be converted into other active folate coenzymes within the cell without requiring the DHFR enzyme hpra.iemedac.eu. This characteristic is particularly relevant in research involving folate antagonists that target DHFR.

The metabolic pathway of folates involves the interconversion of various one-carbon substituted tetrahydrofolate forms, such as 5-methyltetrahydrofolate (5-methyl-THF) and 10-formyltetrahydrofolate (10-CHO-THF) hpra.iewikipedia.org. Disodium folinate is metabolized to 5-methyl-THF, the primary circulating form of folate patsnap.com. This metabolic conversion allows dithis compound to participate in the one-carbon cycle, supporting processes like methionine synthesis and DNA precursor formation.

Historical and Current Academic Research Trajectories of Folinate Salts

The discovery and understanding of folate biochemistry have a rich history, tracing back to the identification of a "hemopoietic factor" in the 1930s researchgate.net. The chemical identification and synthesis of folic acid occurred in the 1940s researchgate.net. Research into folate antagonists, such as methotrexate (B535133), which emerged later, highlighted the critical role of reduced folates in mitigating the effects of these inhibitors hpra.iewikipedia.org. This led to the investigation and use of folinate salts, like calcium folinate and dithis compound, as "rescue" agents in chemotherapy research to protect healthy cells from the toxicity of folate antagonists hpra.iemedac.eu.

Historically, calcium folinate (leucovorin calcium) was widely used. However, research has explored alternative salts, such as dithis compound (leucovorin sodium), due to differences in solubility and compatibility with other agents in research and potential clinical applications researchgate.net. Studies have compared the properties and effects of different folinate salts. For instance, research has investigated the bioequivalence of disodium levofolinate (the active L-isomer of dithis compound) with calcium levofolinate and racemic dithis compound in terms of plasma concentrations of the active folate forms medac.eu.

Current academic research trajectories involving folinate salts, including dithis compound, continue to explore their fundamental biochemical roles and potential new applications. Research is ongoing to understand better the specific transport mechanisms of folinates into cells and tissues hpra.ie. Studies also investigate the use of folinate salts in combination with other compounds to enhance therapeutic outcomes or explore their effects on various biological processes beyond their traditional roles in nucleotide synthesis. For example, research is exploring the potential of folate salts in topical applications for skin health and wound healing healthbooktimes.org.

Interdisciplinary Relevance of Dithis compound Research

Research involving dithis compound has significant interdisciplinary relevance, spanning chemistry, biochemistry, molecular biology, pharmacology, and medicine.

In chemistry, studies focus on the synthesis, characterization, and stability of dithis compound and other folinate salts. This includes investigating their physical and chemical properties, such as solubility and compatibility in various formulations researchgate.net.

From a biochemical and molecular biology perspective, dithis compound is a tool for studying folate-dependent enzymes and pathways, DNA synthesis and repair mechanisms, and one-carbon metabolism. Researchers use dithis compound to explore the impact of modulated folate levels on cellular growth, proliferation, and differentiation in various cell lines and model organisms.

In pharmacology and medicine, research on dithis compound is crucial for understanding its interactions with other drugs, particularly folate antagonists and fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) hpra.iepatsnap.com. Studies investigate the biochemical modulation effects of dithis compound, such as its ability to enhance the binding of 5-FU to thymidylate synthase, thereby increasing the cytotoxic activity of 5-FU in cancer research hpra.iepatsnap.com. Research also explores the use of folinate salts in counteracting the effects of folate deficiency or the toxicity induced by certain medications hpra.iewikipedia.org.

Furthermore, research into folates and their salts, including studies that may involve dithis compound, extends to public health and nutrition, particularly concerning folate fortification strategies to prevent neural tube defects emory.eduemory.edu. Studies on fortifying staple foods like salt with folic acid, which is then metabolized to active forms like those related to folinic acid, highlight the broader societal impact of folate research emory.eduemory.edunih.gov.

The development of new formulations and delivery methods for folinate salts, such as exploring their skin penetration properties, demonstrates the relevance of this research to fields like dermatology and drug delivery healthbooktimes.org.

Data Tables

PropertyDithis compound (Calculated) nih.govebi.ac.ukpharmacompass.comCalcium Folinate researchgate.netclinicaltrials.eu
Molecular FormulaC₂₀H₂₁N₇Na₂O₇ nih.govebi.ac.ukpharmacompass.comC₂₀H₂₁CaN₇O₇ clinicaltrials.eu
Molecular Weight ( g/mol )~517.4 nih.govebi.ac.ukpharmacompass.com~511.4 clinicaltrials.eu
Solubility in waterHigher than Calcium Folinate researchgate.netLower than Dithis compound researchgate.net

Note: Molecular weights are approximate based on the provided formulas and typical atomic weights.

Detailed Research Findings

Research findings indicate that dithis compound, as a source of reduced folate, is crucial in biochemical modulation studies. One key finding is its ability to enhance the activity of fluorouracil (5-FU) by stabilizing the ternary complex of thymidylate synthase, deoxyuridine monophosphate (dUMP), and the active metabolite of 5-FU, thereby inhibiting DNA synthesis hpra.iepatsnap.com. This mechanism is a cornerstone of combination chemotherapy regimens studied in cancer research.

Studies have also demonstrated the role of dithis compound in counteracting the effects of folate antagonists like methotrexate. By providing a bypass for the DHFR enzyme inhibited by methotrexate, dithis compound helps replenish the intracellular pool of reduced folates necessary for normal cellular functions, which is a critical aspect explored in rescue protocols in research settings hpra.iemedac.eupatsnap.com.

Research also extends to exploring the potential of folinate salts in topical applications. Studies investigating the skin penetration of active folate salts, including forms related to folinic acid, and their effects on wound healing in vitro suggest potential new avenues for research in dermatological applications healthbooktimes.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N7Na2O7 B1675111 Sodium Folinate CAS No. 163254-40-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

163254-40-8

Molecular Formula

C20H21N7Na2O7

Molecular Weight

517.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1

InChI Key

FSDMNNPYPVJNAT-RIWFDJIXSA-L

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levoleucovorin disodium;  Disodium levofolinate; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Disodium Folinate Action

Regulation of One-Carbon Metabolism Pathways

One-carbon metabolism involves the transfer of single carbon units, primarily carried by folate coenzymes, for the synthesis of key biomolecules. tavernarakislab.groregonstate.edu Disodium (B8443419) folinate, as a source of reduced folate, directly contributes to the pool of these essential coenzymes, thereby influencing the flow through these critical pathways. medac.eupatsnap.comhpra.ie

Role in Purine (B94841) and Pyrimidine (B1678525) Nucleotide Biosynthesis

Folate coenzymes are vital for the de novo synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. tavernarakislab.groregonstate.eduhpra.iepatsnap.comsimsrc.edu.indrugbank.com Specifically, folate derivatives are required for the formylation steps in purine synthesis and for the methylation of deoxyuridylate to thymidylate in pyrimidine synthesis. oregonstate.edupatsnap.comdrugbank.com Disodium folinate, by providing readily available reduced folates, supports these biosynthetic pathways, which are particularly active in rapidly dividing cells. patsnap.com This support is critical for DNA replication and repair. patsnap.compatsnap.com

Influence on Amino Acid Metabolism and the Methylation Cycle (e.g., Methionine, Homocysteine)

One-carbon metabolism is intricately linked to amino acid metabolism, particularly the interconversion of serine and glycine (B1666218) and the metabolism of methionine and homocysteine. ontosight.aimdpi.come-dmj.orgtavernarakislab.grhpra.ie The methylation cycle, involving the conversion of homocysteine to methionine, is a key component of one-carbon metabolism and is essential for providing methyl groups for various biological methylation reactions, including those involving DNA, RNA, proteins, and phospholipids. e-dmj.orgoregonstate.edu Folate coenzymes, specifically 5-methyltetrahydrofolate (5-MTHF), are required as a methyl group donor in the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. e-dmj.orgoregonstate.eduncats.io Dithis compound contributes to the pool of reduced folates that can be converted to 5-MTHF, thereby supporting the methylation cycle and influencing homocysteine levels. e-dmj.orgoregonstate.edu

Enzymatic Transformations and Generation of Active Folate Derivatives (e.g., Tetrahydrofolate, 5-Methyltetrahydrofolate)

Dithis compound is a 5-formyl derivative of tetrahydrofolic acid (THF). wikipedia.orgmedac.euhpra.ie Upon administration, it is readily converted into other biologically active reduced folic acid derivatives within the body. wikipedia.orgpatsnap.comhpra.iesimsrc.edu.in These transformations are crucial for its function as a source of active folate coenzymes. Key active derivatives generated include tetrahydrofolate (THF) and 5,10-methylenetetrahydrofolate, which are then further metabolized to other forms like 5-methyltetrahydrofolate (5-MTHF). wikipedia.orgmedac.eupatsnap.comhpra.iehpra.iesimsrc.edu.inbccancer.bc.capatsnap.com The conversion of the active isomeric form, L-5-formyltetrahydrofolic acid, to 5-methyltetrahydrofolic acid primarily occurs in the liver and intestinal mucosa. hpra.iehpra.iesimsrc.edu.in These active folate derivatives serve as coenzymes in various one-carbon transfer reactions. medac.euhpra.iepillintrip.com

Enzymatic Modulation and Co-Factor Interactions

Dithis compound's mechanisms also involve direct and indirect interactions with key enzymes in folate metabolism and related pathways.

Dihydrofolate Reductase (DHFR) Bypass and Reduced Folate Pool Repletion Mechanisms

Unlike folic acid, which requires reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active, dithis compound is already in a reduced form. wikipedia.orgmedac.eupatsnap.comhpra.iesimsrc.edu.inpillintrip.comcdhb.health.nzmedac.eumedicines.org.uk This characteristic allows it to bypass the DHFR enzyme. wikipedia.orgmedac.eupatsnap.comhpra.iepillintrip.commedac.eumedicines.org.uk This bypass mechanism is particularly significant in the context of folate antagonist drugs like methotrexate (B535133), which inhibit DHFR. wikipedia.orgmedac.eupatsnap.comhpra.iepatsnap.comsimsrc.edu.inbccancer.bc.capatsnap.compillintrip.commedac.eumedicines.org.ukpatsnap.comontosight.ai By providing a source of reduced folate that does not rely on DHFR, dithis compound helps to replete the intracellular reduced folate pool, allowing essential folate-dependent processes, such as DNA synthesis, to continue in normal cells despite DHFR inhibition. medac.eupatsnap.comhpra.iesimsrc.edu.inpatsnap.compillintrip.commedac.eumedicines.org.ukontosight.ai This repletion mechanism is the basis for its use as a "rescue" agent. wikipedia.orgpatsnap.compatsnap.combccancer.bc.capatsnap.comontosight.ai

Thymidylate Synthase (TS) Stabilization and Enhanced Antimetabolite Activity

Dithis compound is also used in combination with the chemotherapy agent 5-fluorouracil (B62378) (5-FU) to enhance its cytotoxic activity. wikipedia.orgmedac.euhpra.iepatsnap.comhpra.iepatsnap.combccancer.bc.capatsnap.compillintrip.commedac.eumedicines.org.ukpatsnap.com 5-FU is an antimetabolite that inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidylate, a key component of DNA. medac.euhpra.iepatsnap.comhpra.iepatsnap.combccancer.bc.capatsnap.commedac.eumedicines.org.uknih.gov Dithis compound is converted to 5,10-methylenetetrahydrofolate, a folate cofactor that stabilizes the binding of the active metabolite of 5-FU (5-fluorodeoxyuridine monophosphate or FdUMP) to thymidylate synthase. medac.euhpra.iepatsnap.comhpra.iebccancer.bc.capatsnap.commedac.eumedicines.org.ukpatsnap.comnih.gov This stabilization leads to the formation of a stable ternary complex consisting of TS, FdUMP, and 5,10-methylenetetrahydrofolate. medac.euhpra.iemedac.eumedicines.org.uknih.gov The formation of this stable complex results in a more potent and prolonged inhibition of TS activity, thereby enhancing the disruption of DNA synthesis and increasing the cytotoxic effects of 5-FU on cancer cells. medac.euhpra.iepatsnap.comhpra.iepatsnap.commedac.eumedicines.org.ukpatsnap.comnih.gov

Cellular Transport and Receptor-Mediated Processes

The cellular uptake of folates, including the active form of dithis compound (folinate or leucovorin), is a critical process facilitated by several membrane transport systems. These systems ensure that cells can acquire sufficient folate cofactors for essential metabolic pathways, such as nucleotide synthesis.

Characterization of Membrane Transport Carriers

The primary mechanisms for cellular uptake of reduced folates like leucovorin involve carrier-mediated transport systems. Two major transporters have been extensively characterized: the Reduced Folate Carrier (RFC/SLC19A1) and the Proton-Coupled Folate Transporter (PCFT/SLC46A1). frontiersin.orgcambridge.orgnih.gov

The Reduced Folate Carrier (RFC) is a ubiquitously expressed anion exchanger that serves as a major route for the transport of reduced folates and antifolate drugs into mammalian cells. nih.govnih.govfrontierspartnerships.orgnih.gov RFC-mediated transport is a bidirectional process driven by the transmembrane gradient of organic phosphates, which are typically at high concentrations inside the cell. nih.govfrontierspartnerships.orgbibliotekanauki.pl This inwardly directed organic phosphate (B84403) gradient facilitates the uphill transport of folates into the cell. cuni.cz RFC exhibits a high affinity for reduced folates and antifolates like methotrexate, with Michaelis constants (Km) typically in the range of 1-10 µM. nih.govbibliotekanauki.plresearchgate.net However, it has a relatively low affinity for folic acid (Km > 100 µM). nih.govbibliotekanauki.pl Studies have shown that the L-stereoisomer of leucovorin (l-LV) has a significantly higher substrate affinity for RFC compared to the D-stereoisomer (d-LV). frontiersin.orgnih.gov Specifically, l-LV displayed an 8-fold higher substrate affinity than d-LV for RFC. frontiersin.orgnih.gov The activity of RFC can be influenced by factors such as the differentiation state of the cell and can be downregulated by certain substances. bibliotekanauki.plnih.gov

The Proton-Coupled Folate Transporter (PCFT) is another crucial transporter involved in folate uptake, particularly important for intestinal absorption of dietary folates and transport into the central nervous system. nih.govbiorxiv.orgashpublications.org PCFT functions optimally at acidic pH, which is characteristic of the microenvironment in the duodenum and jejunum, the primary sites of folate absorption. cuni.cznih.govashpublications.org This transporter mediates the symport of folates with protons. cambridge.org PCFT is also expressed in various normal tissues and is highly expressed in certain solid tumors, where the tumor microenvironment can be acidic, favoring PCFT activity. nih.govcuni.czbiorxiv.orgresearchgate.net Similar to RFC, PCFT transports reduced folates and antifolates. frontiersin.orgcuni.czresearchgate.net Research indicates that l-LV has a higher substrate affinity for PCFT than d-LV, showing a 3.5-fold greater affinity. frontiersin.orgnih.gov PCFT has a high affinity for pemetrexed (B1662193), a folate analog, with Km values ranging from 0.2 to 0.8 µM at pH 5.5. researchgate.net

Both RFC and PCFT play significant roles in the cellular uptake of leucovorin, with l-LV being a better substrate for both transporters than d-LV. frontiersin.orgnih.gov The expression levels and activity of these transporters can influence the cellular accumulation of leucovorin and, consequently, its biological effects. frontiersin.orgnih.gov

Here is a table summarizing the characteristics of the major folate transport carriers relevant to dithis compound uptake:

TransporterGene NameMechanismOptimal pHSubstrate Affinity (Leucovorin)Tissue Distribution
Reduced Folate CarrierSLC19A1Anion ExchangeNeutralHigh (l-LV > d-LV)Ubiquitous (Normal and Malignant Cells) nih.govnih.govfrontierspartnerships.org
Proton-Coupled Folate TransporterSLC46A1Proton SymportAcidicHigh (l-LV > d-LV)Intestine, Choroid Plexus, Kidney, Liver, Solid Tumors nih.govcuni.czbiorxiv.orgashpublications.orgresearchgate.net

Folate Receptor Binding Dynamics and Specificity

In addition to carrier-mediated transport, folates can also enter cells via folate receptors (FRs). cambridge.orgacs.orgnih.govnih.gov Folate receptors (FRα, FRβ, and FRγ) are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins located on the cell surface. cambridge.orgacs.orgnih.govmdpi.compnas.org These receptors mediate the cellular uptake of folates through an endocytic mechanism. cambridge.orgacs.orgnih.govpnas.org

Folate receptors, particularly FRα, exhibit high affinity for folic acid and reduced folate derivatives at neutral pH. acs.orgnih.govuniprot.org Upon binding, the folate-receptor complex is internalized into the cell via endocytosis, forming an endosome. acs.orgmdpi.comgoogle.com The slightly acidic environment within the endosome triggers a conformational change in the receptor, which significantly reduces its affinity for folate, leading to the release of the folate into the cytoplasm. mdpi.comuniprot.org

While FRs have a high affinity for folic acid (Kd < 1 nM), their affinity for reduced folates like leucovorin (5-formyltetrahydrofolate) can be lower compared to folic acid. nih.govgoogle.com Studies have investigated the binding dynamics and specificity of leucovorin to folate receptors. Research using KB cells (which express FRα) showed that displacement of [³H]-folic acid binding from FRα by l-LV and d-LV required 15-fold and 69-fold molar excess over folic acid, respectively. frontiersin.org This suggests that folic acid generally has a higher binding affinity for FRα than either stereoisomer of leucovorin. Relative affinities for FRα, with folic acid set to 1, were reported as 0.073 for l-LV and 0.016 for d-LV. frontiersin.org The racemic mixture (dl-LV) showed a relative affinity of 0.041. frontiersin.org

The binding affinity of ligands to folate receptors can be influenced by various factors, including pH and the presence of autoantibodies. The affinity of human FRα for folate decreases significantly at acidic pH (e.g., pH 6.5) compared to neutral pH (pH 7.4), facilitating folate release within the endosome. pnas.org However, some antifolates may not show this significant pH-dependent release. pnas.org

Folate receptor alpha autoantibodies (FRAAs) can interfere with folate transport mediated by FRα. researchgate.netmdpi.comnih.gov These autoantibodies have been associated with conditions like cerebral folate deficiency and autism spectrum disorder. researchgate.netmdpi.com Studies have shown that leucovorin treatment can be beneficial in patients with positive binding FRAAs, suggesting that leucovorin can at least partially circumvent the block imposed by these autoantibodies. mdpi.comnih.govresearchgate.netnih.gov

Here is a table illustrating the relative affinities of different folates and antifolates for FRα:

CompoundRelative Affinity for FRα (vs. Folic Acid = 1)
Folic Acid1
l-Leucovorin0.073 frontiersin.org
d-Leucovorin0.016 frontiersin.org
dl-Leucovorin0.041 frontiersin.org
Pralatrexate (PLX)0.0035 frontiersin.org
Methotrexate (MTX)~0.02 (50-fold weaker than FA) google.com
Pemetrexed (PMX)Higher affinity than AMT and MTX at pH 7.4 pnas.org
Aminopterin (AMT)Lower affinity than PMX at pH 7.4 pnas.org

Note: Relative affinities can vary depending on experimental conditions and cell types.

Advanced Synthetic Chemistry and Formulation Design

Synthetic Methodologies and Route Optimization for Disodium (B8443419) Folinate

The synthesis of Disodium folinate and its related salts, such as Calcium folinate, typically originates from folic acid or its structural analogs. The primary synthetic challenge lies in efficiently converting folic acid to the desired tetrahydrofolate derivative and forming the stable salt.

Traditional synthetic pathways for folinate salts often involve a sequence of reduction and formylation steps starting from folic acid. One established method for Calcium folinate synthesis includes the reduction of folic acid to tetrahydrofolic acid, followed by formylation to yield formyl tetrahydrofolic acid hydrochloride, and subsequent salt formation with a calcium source. google.com Another approach describes the simultaneous hydrogenation and formylation of folic acid using a platinum oxide catalyst in formic acid to produce leucovorin, which is then converted to its calcium salt. prepchem.com

Recent efforts in synthetic chemistry have focused on developing novel routes to improve the efficiency, yield, and purity of folinate production. For example, a method for synthesizing Calcium folinate involves the oxidation of a specific pteridine (B1203161) derivative followed by reaction with a calcium-containing compound. google.com The use of reducing agents like sodium borohydride (B1222165) in the reduction of folic acid to tetrahydrofolate is also documented. patsnap.com Furthermore, chemoenzymic synthesis has emerged as a promising avenue for the large-scale production of the biologically active (6S) isomer of leucovorin, utilizing enzymes like dihydrofolate reductase in conjunction with NADPH recycling systems to achieve high diastereomeric purity. rsc.orgnih.gov

Ensuring the quality and safety of Dithis compound necessitates rigorous control over impurities and related substances that may arise during synthesis or storage. These impurities can be structurally similar to folic acid or its derivatives and may impact the efficacy and safety of the final product.

Methods for the targeted synthesis of specific impurities, such as 10-formyl dihydrofolic acid, have been developed to serve as reference standards for analytical testing. google.com Analytical techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the separation, identification, and quantification of these impurities in Dithis compound and related products. nih.govnihs.go.jp Ongoing research also focuses on identifying and characterizing novel impurities that may be present in commercial folic acid products. nih.gov

Pharmaceutical Formulation Innovations

Formulating Dithis compound into stable and effective pharmaceutical products requires addressing challenges related to its solubility, particularly in concentrated solutions, and exploring advanced delivery strategies.

The aqueous solubility of folinate salts is a key consideration for liquid formulations, especially for injectable solutions. Calcium folinate is generally reported to be easily or very soluble in water, although some sources describe it as sparingly soluble. nihs.go.jpchemicalbook.comselleckchem.comactylis.com Dithis compound is also noted for its solubility in water. chembk.commedchemexpress.com

However, maintaining the stability of concentrated folinate solutions can be challenging. For instance, Calcium folinate solutions can undergo crystallization at refrigerator temperatures at relatively low concentrations. google.com The compatibility of folinate salts with other active pharmaceutical ingredients in co-formulations is another critical aspect. Precipitation has been reported when Calcium folinate is mixed with fluorouracil, depending on the concentrations and storage conditions. medicines.org.uk The presence of excipients, such as trometamol in some Calcium folinate preparations, can also influence the stability of co-administered drugs. medrxiv.org Studies have evaluated the stability of diluted Calcium folinate solutions in common infusion fluids like sodium chloride 0.9% and glucose 5%, demonstrating chemical stability for specific periods under controlled storage conditions. medicines.org.uknih.gov

A comparative overview of folinate salt solubility is presented below:

Folinate SaltSolubility in Water (approximate)NotesSource
Calcium FolinateEasily soluble / Very soluble / Sparingly solubleSolubility can vary; crystallization in concentrated solutions at 4°C. nihs.go.jpchemicalbook.comselleckchem.comactylis.comgoogle.com
Dithis compoundSoluble / ≥ 100 mg/mL chembk.commedchemexpress.com
Folate sodium0.161 mg/mLPredicted value. drugbank.com

The kinetics of precipitation in co-formulations are crucial for intravenous administration, requiring careful consideration of drug concentrations, diluents, and mixing procedures to avoid the formation of solid particles.

To enhance the targeted delivery and therapeutic index of folinate-related therapies, particularly in conditions where folate receptors are overexpressed, advanced drug delivery systems are being investigated at the preclinical stage. waocp.combohrium.comacs.orgacs.orgfrontiersin.orgacs.orgresearchgate.netmdpi.com

Nanoparticle-based systems, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles, have emerged as promising carriers for the targeted delivery of therapeutic agents. These systems can be functionalized with ligands like folic acid to achieve targeted delivery to cells overexpressing folate receptors. waocp.combohrium.comacs.orgacs.orgfrontiersin.orgacs.orgresearchgate.netmdpi.commdpi.comrsc.orgnih.govchemmethod.comacs.orgbenthamdirect.comresearchgate.net

Solid Lipid Nanoparticles (SLNs), composed of a solid lipid matrix, offer advantages such as good drug encapsulation, stability, and biocompatibility. mdpi.com Folate-conjugated SLNs have been developed for targeted drug delivery, demonstrating improved cellular uptake in folate receptor-positive cancer cells. acs.orgmdpi.combenthamdirect.comresearchgate.net Studies on optimizing SLN formulations have focused on parameters such as particle size, drug entrapment efficiency, and controlled drug release. mdpi.combenthamdirect.comresearchgate.net For instance, folate-conjugated DATS-loaded SLNs showed enhanced cellular internalization and improved efficacy in triple-negative breast cancer models. mdpi.com Paclitaxel-loaded folate-conjugated SLNs have been prepared with specific particle sizes and high entrapment efficiencies, exhibiting pH-dependent drug release profiles that could be beneficial for targeting the tumor microenvironment. benthamdirect.comresearchgate.net

Polymeric nanoparticles, often based on biodegradable polymers like PLGA or PCL, are also explored as drug carriers. acs.orgresearchgate.netrsc.orgacs.org These nanoparticles can be engineered with core-shell structures, allowing for the encapsulation of hydrophobic drugs within a polymeric core and surface functionalization with targeting ligands like folic acid on the hydrophilic shell. acs.orgresearchgate.netrsc.orgnih.govacs.org Folate-targeted polymeric nanoparticles have shown enhanced cellular uptake in folate receptor-overexpressing cells and improved therapeutic outcomes in preclinical studies. acs.orgresearchgate.netrsc.orgacs.org Hybrid lipid-polymer nanoparticles, combining the benefits of both liposomes and polymeric nanoparticles, have also been developed and functionalized with folate for targeted delivery applications. acs.orgresearchgate.netrsc.orgnih.gov

Preclinical research findings on nanoparticle-based delivery systems for folinate-related therapies are summarized below:

Nanoparticle TypeTargeting LigandEncapsulated DrugKey FindingsSource
Solid Lipid NanoparticlesFolic AcidDATSEnhanced cellular internalization and therapeutic efficacy in TNBC cells; optimized particle size and entrapment efficiency. mdpi.com
Solid Lipid NanoparticlesFolatePaclitaxelOptimized formulation with specific particle size and entrapment efficiency; higher drug release observed at acidic pH. benthamdirect.comresearchgate.net
Polymeric NanoparticlesFolateDocetaxelDemonstrated folate-mediated intracellular uptake in FR-overexpressing cells; radiosensitization efficacy influenced by timing of administration. acs.org
Lipid-Polymer Hybrid NPsFolateDoxorubicinShowed enhanced cellular uptake and increased cytotoxicity in folate-overexpressing cells. rsc.org
Lipid-Polymer Hybrid NPsFolatePaclitaxelImproved drug loading capacity, enhanced cellular uptake via folate receptor-mediated endocytosis, and increased antitumor activity in vivo. acs.orgresearchgate.netnih.gov
Metal-Organic Framework (MOF) NanoparticlesFolic AcidBufalinImproved water solubility and stability of the drug, higher intracellular uptake, and enhanced cytotoxicity in breast cancer cells. frontiersin.org

These preclinical studies underscore the potential of nanoparticle-based drug delivery systems, particularly those functionalized with folate, to improve the targeted delivery and therapeutic efficacy of agents used in conjunction with or related to Dithis compound.

Ligand-Targeted Delivery Strategies (e.g., Folate-Conjugated Systems)

Folate receptors (FRs) are often overexpressed on the surface of various cancer cells and activated macrophages, making them attractive targets for selective drug delivery medchemexpress.comresearchgate.netnih.gov. This overexpression allows for the development of ligand-targeted strategies where therapeutic agents are conjugated to folate or folate analogs to specifically deliver the payload to cells displaying high FR expression, thereby potentially reducing systemic toxicity and enhancing efficacy researchgate.netresearchgate.net.

Research has explored conjugating folate to a variety of therapeutic and diagnostic agents, including protein toxins, chemotherapeutic agents, gene therapy vectors, oligonucleotides, radioimaging agents, MRI contrast agents, liposomes, and radiotherapeutic agents researchgate.net. These folate-conjugated systems aim to leverage the high-affinity binding of folate to FRs (with a dissociation constant typically less than 10⁻⁹ M) to facilitate targeted uptake via endocytosis researchgate.netnih.gov.

Examples of folate-conjugated systems investigated include folate-conjugated nanoliposomes for targeted delivery of agents like bleomycin, demonstrating enhanced drug uptake and cytotoxicity in FR-overexpressing cancer cells researchgate.net. Another area of research involves folate-based radioconjugates for targeted radionuclide therapy and imaging, although challenges related to renal accumulation due to FR expression in the kidneys are being addressed through strategies like co-administration of antifolates such as pemetrexed (B1662193) nih.gov. Pemetrexed, a folate analog metabolic inhibitor, has shown potential in reducing the absorbed radiation dose in kidneys in preclinical studies when combined with folate-based radioconjugates .

The small size of folic acid (441 Da) and its accessibility for chemical modification make it an advantageous targeting ligand compared to larger molecules like peptides or antibodies nih.gov. This has facilitated the development of various folate-modified drug delivery systems, including nanoparticles, micelles, and liposomes, designed to target FR-overexpressing cells researchgate.netuni-mainz.de.

Stability and Degradation Pathway Investigations in Diverse Formulations

The stability of Dithis compound and other folate derivatives in pharmaceutical formulations is critical for maintaining their therapeutic efficacy and safety. Folates are known to be susceptible to degradation influenced by various factors, including light, temperature, pH, oxygen, and interactions with other components in the formulation daneshyari.comgoogle.comnih.gov.

Investigations into the stability of folate compounds, including those related to Dithis compound, have identified key degradation pathways. Oxidative degradation is a significant pathway for reduced folates google.comnih.gov. Studies have shown that scavenging oxygen with antioxidants, such as ascorbic acid, can help stabilize folate solutions nih.govucl.ac.uk. The presence of dissolved oxygen levels significantly influences the stability of solutions containing folate analogs like pemetrexed disodium nih.govmdpi.com.

Hydrolysis is another important degradation pathway, particularly affecting amide linkages in folate structures mdpi.combaertschiconsulting.com. The pH of the formulation plays a crucial role in the stability of folate compounds. While folic acid's solubility is improved in alkaline or acidic media, it has been suggested to be more stable in alkaline conditions daneshyari.com. However, studies on related compounds like pemetrexed disodium indicate increased degradation in alkaline conditions compared to acidic conditions nih.govrjptonline.org.

Temperature also impacts stability; degradation can occur more quickly at elevated temperatures nih.gov. Photolytic degradation due to exposure to light is another factor that needs to be considered in formulation design daneshyari.combaertschiconsulting.com.

Formulation strategies to enhance the stability of folate salts, including calcium folinate (a salt of folinic acid), have been explored. These include lyophilization under a nitrogen blanket to minimize oxidation and packaging in vials with a nitrogen overlay google.com. The addition of stabilizing compounds, such as antioxidants and specific buffer systems, has also been investigated google.comnih.govgoogle.com. For example, combinations of tromethamine and monothioglycerol have been found to improve the stability and retard oxidation of folic acid and leucovorin salts in injectable formulations google.com.

Research findings on the stability of this compound solutions under different storage conditions, such as freezing, long-term storage, and microwave thawing, have been conducted to assess the impact on its integrity researchgate.net.

Detailed research findings on the degradation of related compounds like pemetrexed disodium provide insights into potential degradation products and pathways relevant to Dithis compound. Studies on pemetrexed disodium have identified oxidation and hydrolysis as primary degradation pathways, leading to various degradation products baertschiconsulting.com. Stress testing under conditions of heat, humidity, light, oxidation, and varying pH has been used to identify likely degradation products and establish degradation pathways baertschiconsulting.comrjptonline.org.

While specific detailed data tables on the degradation kinetics of Dithis compound across diverse formulations were not extensively available in the search results, the principles and findings from studies on related folate compounds highlight the critical factors and degradation pathways relevant to its stability.

Preclinical Pharmacological and Biological Investigations

In Vitro Studies in Relevant Cellular Models

In vitro investigations using various cancer cell lines have provided insights into the cellular mechanisms influenced by disodium (B8443419) folinate, especially in combination with other chemotherapeutic agents.

Cell Growth Inhibition and Proliferation Assays in Cancer Cell Lines

Cell growth inhibition and proliferation assays are fundamental methods in cancer research to assess the impact of compounds on cell viability and growth. nih.govcreative-diagnostics.com Studies have explored the effects of disodium folinate, both alone and in combination, on the proliferation of cancer cells. For instance, in human colon cancer cell lines such as HT-29 and Caco-2, the simultaneous combination of disodium levofolinate (NaLV) and 5-FU demonstrated synergistic or additive effects on antiproliferative activity. researchgate.netnih.govtechscience.com In contrast, sequential administration of these agents resulted in antagonistic effects on cell proliferation at various time points. researchgate.netnih.govtechscience.com While the individual IC50 values for disodium levofolinate in these cell lines were experimentally determined, they were reported as being very high (>50 µM), indicating limited single-agent antiproliferative activity at clinically relevant concentrations. nih.gov

Analysis of DNA Synthesis Inhibition and Apoptosis Induction Pathways

Dithis compound, as a source of reduced folates, plays a role in nucleotide synthesis, which is essential for DNA replication. hpra.iemedac.eu Its interaction with agents that target DNA synthesis, such as 5-fluorouracil (B62378) (which inhibits thymidylate synthase, a key enzyme in DNA synthesis), is central to its mechanism in combination therapy. patsnap.com The combination of dithis compound with 5-FU enhances the stabilization of the bond between 5-FU and thymidylate synthase, leading to increased inhibition of DNA synthesis in cancer cells. patsnap.com

In vitro studies have also investigated the effect of dithis compound, particularly in combination with 5-FU, on apoptosis induction. The simultaneous administration of folinate salts, including disodium levofolinate, with 5-FU has been shown to enhance the antiproliferative effect and induce apoptosis in cancer cells. nih.gov Apoptosis is a programmed cell death pathway involving a cascade of molecular events, including the activation of caspases. mdpi.comthermofisher.comresearchgate.net While specific detailed pathways of apoptosis induction by dithis compound alone are not extensively described in the provided sources, its role in enhancing the cytotoxic effects of 5-FU suggests an indirect influence on apoptotic pathways when used in combination. patsnap.comnih.gov

Gene Expression Modulation (e.g., TYMS, SLC19A1)

Dithis compound and its related compounds can influence the expression of genes involved in folate metabolism and transport. Thymidylate synthase (TYMS) is a crucial enzyme in DNA synthesis and a primary target of 5-FU. patsnap.comwikipathways.orgfda.gov The gene encoding the reduced folate carrier, SLC19A1, is responsible for the transport of reduced folates and antifolate drugs like methotrexate (B535133) and pemetrexed (B1662193) into cells. nih.govresearchgate.netwikipedia.orggenecards.orgnih.gov

Studies have shown that the simultaneous combination of 5-FU and disodium levofolinate can inhibit TYMS gene expression in cancer cells. researchgate.netnih.govtechscience.com Conversely, the sequential combination of these agents has been observed to reduce SLC19A1 gene expression. researchgate.netnih.govtechscience.com This suggests that the schedule of administration can differentially impact the expression of genes critical for both the action of 5-FU and the transport of folates and antifolates.

Synergistic and Antagonistic Interactions with Other Antineoplastic Agents

A significant focus of preclinical in vitro studies has been the evaluation of interactions between dithis compound and other antineoplastic agents. The combination with 5-fluorouracil is a prime example, where the interaction is highly dependent on the administration schedule. Simultaneous administration of disodium levofolinate and 5-FU has demonstrated synergistic or additive antiproliferative effects in human colon cancer cell lines. researchgate.netnih.govtechscience.com In contrast, sequential administration, where the folinate salt is given before 5-FU, has resulted in antagonistic effects. researchgate.netnih.govtechscience.com

Dithis compound is also used to counteract the toxicity of folate antagonists like methotrexate. hpra.iechemsrc.commedac.eu Methotrexate inhibits dihydrofolate reductase, an enzyme necessary for the synthesis of tetrahydrofolate. patsnap.com Dithis compound bypasses this block, replenishing folate levels in healthy cells. patsnap.com However, the timing of dithis compound administration relative to methotrexate is critical, as inappropriate timing can interfere with methotrexate's therapeutic effects on cancer cells. patsnap.com

While the provided sources primarily detail interactions with 5-FU and methotrexate, the general principle of dithis compound's mechanism as a modulator of folate pathways suggests potential interactions with other drugs affecting folate metabolism or DNA synthesis.

In Vitro Studies of Metabolic Pathway Perturbations

Dithis compound, as a source of reduced folates, is intricately involved in one-carbon metabolism, a network of biochemical reactions essential for nucleotide synthesis, amino acid metabolism, and methylation. medac.eumdpi.com Perturbations in folate metabolism can significantly impact cellular processes. nih.govbiorxiv.orgnih.gov

In the context of its use with 5-FU, dithis compound enhances the inhibition of thymidylate synthase, an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. patsnap.comwikipathways.orgfda.gov By stabilizing the ternary complex of thymidylate synthase, 5-FU, and reduced folate, dithis compound effectively disrupts DNA synthesis. patsnap.com

While the provided information highlights the impact on DNA synthesis via TYMS inhibition, folate metabolism is also linked to purine (B94841) synthesis and amino acid metabolism. medac.eumdpi.com Studies on folate depletion, for instance, have shown perturbations in the purine synthesis pathway. nih.gov Although not specifically detailed for dithis compound in isolation, its role as a reduced folate source implies its involvement in maintaining or altering these interconnected metabolic pathways, particularly when combined with agents that interfere with folate-dependent enzymes.

In Vivo Studies in Animal Models

In vivo studies using animal models have been conducted to evaluate the effects of dithis compound, particularly in combination with other chemotherapeutic agents, on tumor growth and toxicity. Experiments in xenografted nude mice, for example, have investigated the antitumor activity of 5-FU combined with disodium levofolinate. nih.govtechscience.com These studies confirmed that the simultaneous combination of 5-FU and disodium levofolinate enhanced antitumor activity in vivo, consistent with the in vitro findings. researchgate.netnih.govtechscience.com The sequential combination, however, failed to potentiate 5-FU activity in vivo. researchgate.netnih.govtechscience.com

Animal models have also been used to study the rescue effect of dithis compound following methotrexate administration. In Balb/c young growing male mice, treatment with dithis compound following methotrexate administration appeared to reverse the methotrexate-induced growth inhibition. chemsrc.commedchemexpress.com

While formal animal reproductive toxicity studies specifically with dithis compound have not been extensively reported in the provided summaries, preclinical data in animal models have generally supported the enhanced antitumor activity of the simultaneous combination of 5-FU and dithis compound with a favorable toxicity profile compared to sequential administration. researchgate.netnih.govtechscience.com

Pharmacokinetic Profiling and Disposition in Preclinical Species (e.g., Mice, Rats, Dogs)

Pharmacokinetic studies in preclinical species have characterized the absorption, distribution, metabolism, and excretion of dithis compound. Following administration, dithis compound is rapidly converted to other reduced folic acid derivatives, with 5-methyl-tetrahydrofolate (5-methyl-THF) being a major metabolite. hpra.iehres.ca

In dogs, a pharmacokinetic study comparing levoleucovorin (B1675110) (the active L-isomer) and dl-leucovorin (racemic mixture) showed that levoleucovorin has a significantly shorter half-life than d-leucovorin. fda.gov This difference is attributed to the fact that levoleucovorin is readily metabolized and renally excreted, while the d-isomer is slowly excreted renally. fda.gov

Studies in mice and rats have also contributed to understanding the pharmacokinetics of folate derivatives. For instance, studies with other compounds, such as pemetrexed disodium, a pyrrolopyrimidine antifolate, have shown rapid plasma clearance in mice and dogs following intravenous administration, with the majority of the parent compound excreted unchanged via the kidney in both species. fda.gov While this specifically relates to pemetrexed, it highlights the use of these species in evaluating the renal excretion of folate pathway-related compounds.

Data from studies involving leucovorin indicate that oral absorption can be saturable at higher doses in some species. hres.camedsafe.govt.nz For example, in humans, the apparent bioavailability of leucovorin decreased as the oral dose increased. hres.camedsafe.govt.nz While specific saturation data for dithis compound in preclinical species were not extensively detailed in the search results, the saturable nature of folate transport systems is a known phenomenon that could influence the pharmacokinetics in animal models.

Tissue Distribution and Excretion Studies

Following administration, reduced folates, including those derived from dithis compound, are distributed to various tissues. Studies in rats have explored the absorption and tissue distribution of different folate forms, indicating rapid distribution of absorbed folate to tissues. mdpi.com

Excretion of dithis compound and its metabolites primarily occurs via the kidneys. hres.ca In humans, approximately 80-90% of a leucovorin dose is excreted in the urine. hres.ca Preclinical studies in dogs with levoleucovorin also indicated renal excretion as a major elimination route. fda.gov

Studies investigating the tissue distribution of other folate-related compounds, such as radiofolates, in tumor-bearing mice have demonstrated accumulation in folate receptor-positive tumors and also in kidneys. mdpi.comsnmjournals.org The administration of antifolates like pemetrexed has been shown to influence the tissue distribution of radiofolates, reducing kidney uptake and improving the tumor-to-background ratio in mouse xenograft models. mdpi.comsnmjournals.org While these studies focus on radiofolates and pemetrexed, they provide insight into the distribution patterns of folate pathway agents in preclinical tumor models, which can be relevant to understanding the disposition of dithis compound in similar settings.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically Based Pharmacokinetic (PBPK) modeling and simulation is a computational approach used to predict the pharmacokinetic behavior of drugs in various species, including preclinical animals and humans, by integrating drug-specific properties with physiological parameters. nih.govamegroups.orgsrce.hrmdpi.com PBPK models can be constructed using a "bottom-up" approach, incorporating in vitro and preclinical data to predict in vivo pharmacokinetics. nih.govsrce.hr

PBPK modeling can be applied to:

Predict drug exposure in plasma and specific tissues. nih.govmdpi.com

Assess the impact of physiological parameters on pharmacokinetics. nih.govsrce.hr

Guide dose and administration route selection. nih.govsrce.hr

Evaluate drug-drug interactions. nih.govsrce.hr

Extrapolate pharmacokinetic behavior between species. amegroups.orgmdpi.com

While specific published PBPK models for dithis compound in preclinical species were not prominently found in the search results, PBPK modeling is a recognized tool in drug development for understanding and predicting the pharmacokinetics of compounds, including folate analogs. amegroups.orgmdpi.com The application of PBPK modeling in preclinical studies can help to translate findings from animal models to predict human pharmacokinetics and optimize study designs. amegroups.orgaacrjournals.orgeuropa.eu

Biochemical Efficacy in Xenograft and Disease Models (focused on molecular and cellular responses)

Dithis compound is known to enhance the cytotoxicity of fluoropyrimidines like 5-fluorouracil (5-FU) by increasing the formation of a stable ternary complex with thymidylate synthase, thereby inhibiting DNA synthesis. medac.eulabriva.com This biochemical modulation is a key aspect of its use in combination chemotherapy.

Preclinical studies using xenograft models, where human tumors are implanted in immunocompromised mice, have been instrumental in evaluating the biochemical efficacy of dithis compound in combination with other chemotherapeutic agents, particularly 5-FU. Studies have shown that the addition of leucovorin to 5-FU or its prodrugs can significantly enhance antitumor activity in human colorectal cancer xenografts. nih.gov

Research in dietary folic acid-depleted mouse models with implanted tumors has demonstrated that leucovorin administration leads to a substantial increase in tumor folate levels, which can potentiate the effect of 5-FU. nih.gov The timing of leucovorin administration relative to 5-FU was found to be crucial for optimal tumor growth suppression in these models. nih.gov

Studies have also investigated the relationship between thymidylate synthase (TS) activity in tumors and the efficacy of 5-FU/leucovorin combinations in xenograft models. nih.gov Results suggest that the combination can be effective even in tumors with high TS expression levels, and there may be a correlation between the enhancement ratio of the combination over 5-FU alone and TS levels. nih.gov

Interactive Data Table: Antitumor Activity in Colorectal Cancer Xenografts

Treatment GroupTumor Growth Inhibition (%) (Range)Efficacy (≥50% Inhibition)
UFT alone22.8 – 66.76/11 cell lines (54.5%)
UFT + Leucovorin55.1 – 78.811/11 cell lines (100%)

Data derived from a study on tegafur-uracil (B1207778) (UFT) with or without leucovorin in human colorectal cancer xenografts. nih.gov

Preclinical models have also been used to evaluate dithis compound in the context of rescuing normal cells from the toxic effects of folate antagonists like methotrexate. medac.eulabriva.comwikipedia.orgpatsnap.com This "leucovorin rescue" is based on the ability of dithis compound to provide a source of reduced folates that bypass the enzyme inhibited by the antagonist, allowing essential cellular processes to continue in healthy cells. medac.eulabriva.compatsnap.com

Impact on Folate Metabolism and Related Biomarkers in Animal Systems

Dithis compound directly impacts folate metabolism by entering the cellular folate pool and being converted to various reduced folate derivatives, including 5-methyl-THF and 5,10-methylenetetrahydrofolate. hpra.ielabriva.comwikipedia.org These derivatives are essential cofactors for enzymes involved in DNA synthesis, such as thymidylate synthase and purine synthesis enzymes. medac.eulabriva.com

In animal studies, administration of leucovorin has been shown to increase levels of reduced folates in tissues, including tumors. nih.gov This increase in intracellular reduced folates is a key mechanism by which dithis compound modulates the activity of fluoropyrimidines and rescues cells from folate antagonist toxicity. medac.eulabriva.compatsnap.com

Biomarkers related to folate metabolism, such as levels of different folate forms and the activity of folate-dependent enzymes like thymidylate synthase, are often assessed in preclinical studies to understand the biochemical effects of dithis compound. Changes in these biomarkers can provide insights into the compound's mechanism of action and its impact on cellular processes in animal models.

Studies investigating the interaction between dithis compound and folate antagonists like methotrexate in animal systems demonstrate how dithis compound can counteract the effects of these drugs on folate metabolism, thereby protecting normal cells. medac.eulabriva.comwikipedia.orgpatsnap.com This competitive interaction for transport into cells and repletion of the reduced folate pool are central to the rescue mechanism. medac.eulabriva.com

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely used for separating and quantifying disodium (B8443419) folinate and other folate vitamers in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Folate Vitamer Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the simultaneous quantification of multiple folate forms, including the active form of disodium folinate (5-formyltetrahydrofolate), in various sample types. This method offers high specificity and sensitivity. nist.govnih.govtum.de

LC-MS/MS methods typically involve sample preparation steps such as enzymatic treatment to deconjugate polyglutamated folates to monoglutamates, followed by solid-phase extraction (SPE) for purification and concentration. nist.govmedallionlabs.com The separated folates are then detected and quantified using tandem mass spectrometry, often employing selected reaction monitoring (SRM). tum.de

Research findings indicate the successful application of LC-MS/MS for analyzing folate vitamers in diverse matrices, including food samples and biological fluids like serum and red blood cells. nist.govtum.deresearchgate.netnih.gov For instance, an isotope-dilution LC-MS/MS method was developed to quantify multiple folate forms in human serum, including folic acid, 5-methyltetrahydrofolate (5mTHF), tetrahydrofolate (THF), 5-formyltetrahydrofolate (5fTHF), 5,10-methenyltetrahydrofolate, and MeFox. nist.gov This method demonstrated limits of detection ≤0.3 nmol/L for these vitamers. nih.gov

A representative sample preparation and analysis scheme for LC-MS/MS analysis of serum folate forms involves mixing serum with a buffer and an internal standard mixture containing isotopically labeled folate forms, followed by SPE and UPLC-MS/MS analysis. nist.govmedallionlabs.com

Stable Isotope Dilution Assays (SIDA) for Metabolite Profiling

Stable Isotope Dilution Assays (SIDA) coupled with LC-MS/MS are considered a highly accurate method for folate quantification. rsc.orgnih.gov SIDA utilizes stable isotopically labeled analogues of the target analytes as internal standards. rsc.org These labeled standards behave almost identically to the endogenous compounds throughout sample preparation and analysis, allowing for precise quantification by compensating for potential losses and matrix effects. rsc.orgnih.gov

SIDAs have been developed and applied for the quantitation of various folate vitamers, including 5-formyltetrahydrofolate, in food samples and clinical specimens. tum.dersc.orgplos.org Deuterated analogues, such as [²H₄]-labeled folates, are commonly used as internal standards in these assays. rsc.orgplos.orgacs.org

Research has shown the effectiveness of SIDAs in accurately determining folate content in complex matrices, with good agreement observed when compared to other methods like microbiological assays for fortified foods. rsc.org The use of SIDA in conjunction with LC-MS/MS enables the differentiation and quantification of individual folate vitamers, providing a detailed profile of folate metabolism. rsc.orgplos.org

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Purity

Dithis compound is the disodium salt of folinic acid, which possesses a chiral center at the C6 position, resulting in (6R) and (6S) diastereomers. google.com Determining the stereoisomeric purity, particularly the ratio of the biologically active (6S) isomer to the (6R) isomer, is important for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the technique employed for this purpose. google.comnih.gov

Chiral HPLC methods for folinic acid diastereomers typically involve the use of chiral stationary phases capable of separating enantiomers or diastereomers. nih.govresearchgate.net For instance, a method has been reported using a chiral stationary phase based on human serum albumin for the resolution of L-folinic acid (6S) and D-folinic acid (6R) from plasma samples. nih.gov Another application describes the HPLC analysis of folinic acid enantiomers on a CHIROBIOTIC T column using a mobile phase composed of methanol, acetic acid, and triethylamine.

These chiral HPLC methods allow for the direct resolution and quantification of the individual stereoisomers, enabling the determination of the stereoisomeric purity of dithis compound or its acid form. google.comnih.gov

Advanced Spectroscopic Investigations

Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and vibrational properties of dithis compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments and Molecular Structure

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to investigate the molecular structure and identify functional groups within a compound like dithis compound. These methods probe the vibrational modes of the molecule, providing a unique spectral fingerprint. nih.govresearchgate.netresearchgate.net

Studies involving the spectroscopic investigation of L-sodium folinate (the L-glutamic acid form of dithis compound) have utilized IR and FT-Raman spectroscopy to record spectra and perform vibrational assignments. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed to support the experimental data and provide reliable vibrational assignments based on potential energy distribution (PED). nih.govresearchgate.net

Characteristic vibrational bands in the IR and Raman spectra correspond to specific functional groups and bonds within the dithis compound molecule, such as C=O stretching vibrations from the carboxyl and amide groups, N-H stretching and bending vibrations, and vibrations of the pteridine (B1203161) and benzene (B151609) rings. researchgate.netamazonaws.comresearchgate.netresearchgate.netresearchgate.netspcmc.ac.in For example, C=O stretching vibrations in carboxylic acids typically appear in the region of 1705-1760 cm⁻¹, while N-H stretching vibrations can be observed in the 3000-3700 cm⁻¹ range. amazonaws.comresearchgate.netspcmc.ac.in Raman spectra of folic acid and related compounds often show significant bands in the 600 to 1700 cm⁻¹ range. researchgate.netacs.org

Combined experimental and theoretical approaches using IR and Raman spectroscopy have been successful in elucidating the molecular structure and confirming the presence of specific functional groups in sodium folate salts. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental technique for the structural elucidation of organic compounds like dithis compound. NMR provides detailed information about the number and types of hydrogen and carbon atoms and their connectivity within the molecule, based on their chemical shifts and coupling patterns. nih.govresearchgate.net

Studies on L-sodium folinate have included the recording and analysis of ¹H and ¹³C NMR spectra. nih.govresearchgate.net Theoretical calculations using methods like the gauge-independent atomic orbital (GIAO) method are often used to calculate NMR chemical shifts, which can then be compared to experimental values to confirm structural assignments.

The ¹H NMR spectrum of dithis compound would show distinct signals for protons in different chemical environments, such as those on the pteridine ring, the methylene (B1212753) bridge, the benzene ring, the formyl group, and the glutamic acid moiety. Similarly, the ¹³C NMR spectrum would exhibit signals corresponding to the different carbon atoms in the molecule. Analysis of these spectra, including chemical shifts and coupling constants, allows for the complete assignment of the atoms and confirmation of the molecular structure of dithis compound. nih.govresearchgate.net

Comparison of experimental NMR spectra with simulated spectra derived from theoretical calculations has shown excellent agreement, further validating the structural characterization of this compound. Solid-state ¹³C NMR has also been applied in the characterization of sodium folate salts. researchgate.netnih.gov

UV-Visible Spectroscopy and Diffuse-Reflectance Techniques

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative and qualitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. While direct studies focusing solely on the UV-Vis spectrum of Dithis compound were not explicitly detailed in the search results, UV-Vis spectroscopy is a standard method for characterizing folate compounds due to the presence of chromophores in their pteridine and p-aminobenzoyl moieties.

Diffuse Reflectance Spectroscopy (DRS) is a technique particularly useful for analyzing powdered or solid samples, where transmission or specular reflection spectroscopy may be challenging mpg.deredalyc.org. DRS measures the light that is scattered diffusely from the sample surface. The Kubelka-Munk function can be applied to diffuse reflectance data to correlate reflectance with absorption characteristics, providing information similar to absorption spectra redalyc.org. Studies on other solid materials demonstrate the application of UV-Vis diffuse reflectance spectroscopy for characterizing their optical properties researchgate.netbeilstein-journals.orgresearchgate.net. This technique could be applied to solid Dithis compound to study its electronic transitions and potential light absorption properties in the solid state.

Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Various MS approaches are applied in the study of folates and their derivatives.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a technique that allows for the analysis of relatively large and labile molecules with minimal fragmentation researchgate.netmdpi.com. In MALDI-TOF MS, the analyte is mixed with a matrix material, which co-crystallizes with the analyte. A laser pulse is used to desorb and ionize the matrix and analyte molecules, and the ions are then detected based on their time of flight researchgate.netmdpi.com.

MALDI-TOF MS has been demonstrated to be useful for observing folic acid and its derivatives, such as tetrahydrofolate and 5-methyltetrahydrofolate, in various samples, including vitamin tablets and biological fluids researchgate.netcapes.gov.br. The technique can provide a rapid profile of folates present in a sample researchgate.netcapes.gov.br. While quantitative analysis by MALDI-TOF MS can have limitations due to sample inhomogeneity and variability in desorption/ionization efficiency, it is valuable for quickly obtaining a profile of compounds researchgate.net. Studies have shown characteristic m/z peaks for folic acid and its derivatives using MALDI-TOF MS researchgate.net. This suggests that MALDI-TOF MS could be applied to Dithis compound to confirm its molecular weight and potentially identify related impurities or degradation products. MALDI-TOF MS profiling has also been used in broader biomolecular analysis and can differentiate samples based on their molecular profiles mdpi.comfrontiersin.org.

Mass spectrometry, particularly hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), plays a crucial role in metabolomics and pathway analysis of folate compounds creative-proteomics.comprinceton.edunih.govnih.govmdpi.comhaematologica.orgnih.govnih.gov. Metabolomics involves the comprehensive study of all metabolites in a biological system, and MS-based methods enable the identification and quantification of a wide range of folate metabolites creative-proteomics.comprinceton.edu.

LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry, allowing for precise identification and quantification of folate metabolites in complex biological matrices creative-proteomics.comnih.govresearchgate.net. High-resolution mass spectrometry (HRMS) provides superior mass accuracy and resolution for comprehensive profiling and structural characterization of folate metabolites creative-proteomics.com. These techniques are used to measure intracellular folate species and study folate metabolism dynamics princeton.edunih.gov.

Studies have utilized LC-MS/MS and UHPLC-MS for targeted and untargeted metabolomic profiling to investigate the effects of folate supplementation and analyze folate cycle intermediates in various biological samples nih.govnih.govhaematologica.orgnih.gov. This includes analyzing folate metabolites in tissues and cells to understand metabolic pathways and their alterations in different conditions mdpi.comhaematologica.orgnih.gov. The application of these MS-based metabolomics approaches to systems exposed to Dithis compound would allow for the detailed analysis of how the compound is metabolized and its impact on related biochemical pathways.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Folate Profiling

Other Physico-Chemical Characterization Techniques

Beyond spectroscopic methods, other physico-chemical techniques are essential for characterizing the bulk properties and solid-state form of Dithis compound.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are valuable for studying the thermal stability, decomposition pathways, and phase transitions of materials, including pharmaceuticals iitk.ac.innanobusiness.com.brcore.ac.uk. TGA measures the change in mass of a sample as a function of temperature or time, providing information about processes involving weight loss, such as drying, desorption, and decomposition iitk.ac.innanobusiness.com.brtainstruments.com. Differential Thermogravimetry (DTG), the derivative of the TGA curve, can help to resolve overlapping thermal events.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, glass transition temperatures, crystallization events, and solid-state transitions iitk.ac.innanobusiness.com.brcore.ac.uk. Simultaneous TGA-DSC instruments can measure both mass change and heat flow concurrently, which aids in interpreting thermal events iitk.ac.inlinseis.com.

Thermal analysis has been applied to characterize various substances, including calcium compounds and materials involving folate unisi.itwho.intnist.gov. For example, TGA-DSC has been used to assess the presence of folate in functionalized materials unisi.it. While specific TGA/DSC data for Dithis compound were not prominently featured in the search results, these techniques are routinely applied to pharmaceutical solids to understand their thermal behavior, identify potential degradation temperatures, and assess the presence of solvates or hydrates. Calcium folinate has also been subject to thermal analysis who.int.

X-Ray Diffractometry (XRD), particularly Powder X-Ray Diffraction (PXRD), is a non-destructive technique used to analyze the crystalline structure of solid materials americanpharmaceuticalreview.comceza.demalvernpanalytical.com. PXRD patterns are unique to each crystalline phase of a compound, making the technique invaluable for identification, assessment of crystallinity, and the study of polymorphism americanpharmaceuticalreview.commalvernpanalytical.comgoogle.com.

In PXRD, the powdered sample is irradiated with X-rays, and the diffraction pattern produced by the interaction of the X-rays with the crystal lattice is detected ceza.de. The positions and intensities of the diffraction peaks provide a fingerprint of the crystalline form americanpharmaceuticalreview.comgoogle.com.

XRD is widely used in the pharmaceutical industry for solid-state analysis of active pharmaceutical ingredients (APIs) and formulations americanpharmaceuticalreview.comresearchgate.net. It is essential for characterizing crystalline forms, identifying polymorphs, and quantifying crystalline phases in mixtures americanpharmaceuticalreview.commalvernpanalytical.comresearchgate.net. Studies have utilized XRD to characterize calcium-containing compounds and materials relevant to drug delivery researchgate.netcambridge.orgiyte.edu.trbrieflands.com. For instance, the crystal structure of calcium L-5-methyltetrahydrofolate trihydrate has been determined using synchrotron X-ray powder diffraction data cambridge.org. Pemetrexed (B1662193) disodium, a folate antimetabolite, has also been characterized by PXRD to identify crystalline forms google.comgoogle.com. The application of XRD to Dithis compound is critical for confirming its crystalline state, identifying specific polymorphic forms if they exist, and assessing the purity of crystalline batches.

TechniqueInformation ProvidedApplication to Folinates (based on search results)
UV-Visible SpectroscopyElectronic transitions, concentration, qualitative identificationStandard for compounds with chromophores; applicable to folates.
Diffuse Reflectance SpectroscopyAbsorption characteristics of solid samplesUseful for powdered solids; applied to other materials to study optical properties. researchgate.netbeilstein-journals.orgresearchgate.net
MALDI-TOF MSMolecular weight, presence of derivatives, profilingUsed for profiling folic acid and derivatives in various samples. researchgate.netmdpi.comcapes.gov.brfrontiersin.orgresearchgate.netacademictree.orgharvard.edudntb.gov.ua
LC-MS/MS, UHPLC-MS (Metabolomics & Pathway Analysis)Identification and quantification of metabolites, pathway mappingWidely used for analyzing folate metabolites in biological systems and studying metabolism. creative-proteomics.comprinceton.edunih.govnih.govmdpi.comhaematologica.orgnih.govnih.gov
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)Thermal stability, decomposition, phase transitions, presence of solvates/hydratesApplied to pharmaceuticals and related compounds; used for thermal characterization. iitk.ac.innanobusiness.com.brcore.ac.uktainstruments.comlinseis.comunisi.itwho.intnist.govabo.fi
X-Ray Diffractometry (XRD)Crystalline structure, phase identification, polymorphism, crystallinityEssential for solid-state analysis of crystalline materials, including pharmaceuticals and related calcium salts. researchgate.netamericanpharmaceuticalreview.comceza.demalvernpanalytical.comgoogle.comresearchgate.netcambridge.orgiyte.edu.trbrieflands.comgoogle.comrsc.org

Table 1: Summary of Analytical Techniques Applied to Folinates

Spectrophotometric Methods for Determination in Analytical Systems

Spectrophotometry, particularly UV-Vis spectrophotometry, is a valuable tool for the quantitative analysis of Dithis compound in diverse matrices, including pharmaceutical formulations and biological fluids. The application of spectrophotometric methods often involves measuring the absorbance of a solution containing Dithis compound at its characteristic maximum absorption wavelength (λmax).

Research has explored various spectrophotometric approaches for the determination of folate compounds, including direct UV measurement and methods involving derivatization reactions to produce colored complexes.

Direct UV Spectrophotometry:

Direct UV spectrophotometry is based on the intrinsic UV absorption properties of the folate molecule. Studies on folic acid, a closely related compound, indicate characteristic absorption bands in the UV region. For instance, folic acid solutions have shown maximum absorption at wavelengths such as 255 nm in 0.01 M NaOH, 288 nm, and 366 nm depending on the solvent and pH conditions. researchgate.netsielc.comjaptronline.comnih.govscielo.br Leucovorin (folinic acid) has been reported to exhibit absorption at wavelengths around 280 nm in phosphate (B84403) buffer at pH 7.7. researchgate.netresearchgate.net Another study on L-Folinic acid (calcium salt hydrate) reported λmax values at 221 nm and 287 nm. caymanchem.com

The specific λmax for Dithis compound can vary slightly depending on the solvent system and pH due to the ionization state of the molecule. The pterin (B48896) nucleus and the p-amino benzoyl acid moiety are primarily responsible for the UV-Vis absorbance of folic acid and related compounds like Dithis compound. researchgate.netjaptronline.com

Research findings highlight the successful application of direct UV spectrophotometry for the determination of folic acid in pharmaceutical tablets, demonstrating good linearity, accuracy, and precision. japtronline.comscielo.brrsc.orgarcjournals.org For example, a method using 0.01 M NaOH as a solvent measured absorbance at 255 nm, showing linearity in the range of 10-50 μg/mL with a correlation coefficient of 0.9996. japtronline.com Another method utilizing a phosphate buffer at pH 9.0 measured absorbance at 282.5 nm, exhibiting linearity between 1.0 and 17.5 μg/mL with R² > 0.9999. rsc.orgarcjournals.org

Derivative spectrophotometry has also been employed to enhance selectivity and overcome interference from other components in the matrix. scielo.brnih.gov This technique involves calculating the derivative of the absorbance spectrum, which can help to resolve overlapping peaks and improve the accuracy of determination. First-derivative spectrophotometry has been used for the simultaneous determination of leucovorin and methotrexate (B535133) in biological fluids, measuring leucovorin at 300 nm or 305.6 nm. researchgate.netnih.gov

Spectrophotometric Methods with Derivatization:

In some cases, derivatization reactions are used to produce colored species that can be measured in the visible region, offering increased sensitivity or selectivity. While specific methods for Dithis compound involving derivatization were not extensively detailed in the search results, related studies on folic acid and other disodium salts of folate analogs provide relevant insights.

One approach for folic acid determination involves an oxidative coupling reaction with 4-nitro aniline (B41778) in the presence of potassium permanganate, resulting in a colored product with maximum absorption at 374 nm. arcjournals.orgresearchgate.net This method demonstrated linearity in the range of 1-21 µg/mL. arcjournals.orgresearchgate.net Another indirect spectrophotometric method for folic acid involves the oxidation of pyrocatechol (B87986) with iron (III) followed by a reaction with folic acid, yielding an orange compound with maximum absorption at 350 nm. arcjournals.orguobaghdad.edu.iq This method showed linearity in the range of 0.5-25 μg/mL. uobaghdad.edu.iq

Studies on the spectrophotometric determination of Pemetrexed disodium, another folate analog disodium salt, illustrate the use of color-forming reactions. Methods have been developed based on the reaction of Pemetrexed disodium with reagents like p-Dimethylamino cinnamaldehyde (B126680) (PDAC) or 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) in acidic conditions, producing colored chromogenes measurable at 515 nm and 470 nm, respectively. ajrconline.org These methods demonstrated linearity over specific concentration ranges and were applied to the determination of Pemetrexed disodium in bulk and pharmaceutical formulations. ajrconline.org

These examples suggest that similar derivatization strategies could potentially be adapted or developed for the spectrophotometric determination of Dithis compound, particularly in complex matrices where direct UV measurement may be subject to interference.

Detailed Research Findings and Data:

Research on the spectrophotometric determination of folate compounds provides valuable data on method performance characteristics such as linearity, detection limits, quantification limits, accuracy (recovery), and precision (RSD).

For a UV-spectrophotometric method for folic acid in 0.1 mol L⁻¹ NaOH, linearity was observed in the range of 5-50 mg L⁻¹. scielo.brscielo.br The method exhibited good correlation coefficients (≥0.9996), limits of detection ranging from 0.64 to 0.75 mg L⁻¹, and limits of quantification from 1.80 to 2.85 mg L⁻¹. scielo.brscielo.br Recoveries in accuracy tests were between 98-104%, and precision (RSD) was between 0.2 and 4.8%. scielo.brscielo.br

A direct spectrophotometric method for folic acid in 0.01 M NaOH showed a linear range of 10-50 μg/mL. japtronline.comarcjournals.org The limits of detection and quantification were 2.73 µg/ml and 8.27 µg/ml, respectively. japtronline.com Precision was confirmed by low RSD values, and recovery percentages were found to be in the range of 98.46% to 100.0%. japtronline.com

For Pemetrexed disodium, a UV spectrophotometric method using distilled water as a solvent measured absorbance at 225 nm and showed linearity in the range of 20-120 μg/ml with a correlation coefficient of 0.999. ijddr.in Intra-day precision (%RSD) was in the range of 0.21-0.68, and inter-day precision (%RSD) was 0.44-0.88. ijddr.in Recoveries were between 98.80-101.87%. ijddr.in

These findings demonstrate the applicability and performance characteristics of spectrophotometric methods for the analysis of folate compounds, including disodium salts, in various analytical systems.

Here are some examples of data presented in a table format:

Table 1: Summary of Spectrophotometric Methods for Folate Compounds

Compound AnalyzedMethod TypeSolvent/Conditionsλmax (nm)Linear Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (%RSD)Reference
Folic AcidDirect UV0.01 M NaOH25510-500.99962.738.2798.46-100.0Low RSD japtronline.com
Folic AcidDirect UVPhosphate buffer pH 9.0282.51.0-17.5>0.9999--100.6-101.1- rsc.orgarcjournals.org
Folic AcidDirect UV0.1 mol L⁻¹ NaOH255.55-50 (mg/L)≥0.99960.64-0.75 (mg/L)1.80-2.85 (mg/L)98-1040.2-4.8 scielo.brscielo.br
Folic AcidOxidative CouplingKMnO₄ + 4-nitro aniline3741-210.9994-0.99960.1030.363-- arcjournals.orgresearchgate.net
Folic AcidIndirect (Fe³⁺)Acidic medium3500.5-25----1.45-2.43 arcjournals.orguobaghdad.edu.iq
LeucovorinDirect UVPhosphate buffer pH 7.7280--Low LODsLow LOQs98.7 (injectable)0.80 researchgate.netresearchgate.net
LeucovorinUV Derivative (1st)Biological fluids300, 305.6----91-108- researchgate.netnih.gov
Pemetrexed DisodiumDirect UVDistilled water22520-1200.9990.4451.34898.80-101.870.40 ijddr.in

Note: Some data points were not available in the provided search snippets.

These studies demonstrate that spectrophotometric methods, both direct and those involving derivatization, are viable and validated techniques for the determination of folate compounds in various analytical matrices. The specific method chosen depends on factors such as the matrix complexity, required sensitivity, and available instrumentation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the molecular characteristics of compounds. These methods allow for the theoretical determination of optimized molecular geometries, electronic structures, and various spectroscopic properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a prevalent method for determining the structural and electronic properties of atoms and molecules ajchem-a.com. DFT calculations have been applied to investigate the geometry and electronic characteristics of L-sodium folinate researchgate.net. These studies involve optimizing the molecular structure to find the most stable conformation researchgate.net. The optimized structure of L-sodium folinate has been calculated using DFT, specifically the B3LYP method with basis sets such as 6-311G or 6-311++G (d, p) researchgate.net. DFT simulations help in determining the shape and the HOMO-LUMO gap of the molecule researchgate.net. These calculations provide significant theoretical predictions and support in material design, offering insights at the atomic and molecular levels chemrxiv.org.

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

DFT calculations are also utilized to predict the vibrational frequencies of organic molecules ajchem-a.comresearchgate.net. For L-sodium folinate, the optimized structure and vibrational frequencies have been calculated using DFT . Theoretical determination of wavenumbers (vibration spectra) for compounds in the ground state is performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) ajchem-a.com. Comparisons between experimental and theoretical spectra are often conducted to validate the computational methods and gain valuable details about their ability to characterize vibrational modes ajchem-a.comresearchgate.net. Prediction of the IR spectrum can be conducted using DFT methods, and the obtained theoretical results can be compared with available experimental data iaea.org.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, which involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and predicting the reactivity of a molecule irjweb.comnih.govajchem-a.com. The energy gap between the HOMO and LUMO is a key parameter used to assess molecular electrical transport properties and is directly related to chemical reactivity irjweb.comajchem-a.comijarset.com. A smaller energy gap generally indicates simpler polarization of the molecule and is associated with higher chemical reactivity and lower kinetic stability irjweb.comnih.govijarset.com. HOMO-LUMO analysis can also help in predicting the most reactive positions within a molecule nih.gov. For L-sodium folinate, the HOMO-LUMO gap has been determined by DFT simulations, which aids in the discovery of donating sites researchgate.net. The HOMO and LUMO also indicate the electrophilic and nucleophilic attraction regions in a molecule ajchem-a.com.

Derivation of Quantum Chemical Parameters (e.g., Hardness, Electronegativity, Chemical Potential, Electrophilicity Index)

DFT calculations enable the derivation of various global reactivity descriptors, which provide further insights into a molecule's chemical behavior researchgate.netirjweb.comnih.govajchem-a.comijarset.comniscpr.res.inworldscientific.com. These parameters include global hardness (η), electronegativity (χ), chemical potential (μ), and electrophilicity index (ω) researchgate.netirjweb.comnih.govajchem-a.comijarset.comniscpr.res.in. These descriptors are often calculated using the energies of the HOMO and LUMO orbitals nih.govajchem-a.comijarset.comworldscientific.com. For instance, hardness is related to the resistance to deformation of the electron cloud, while electrophilicity index measures the propensity of a molecule to accept electrons nih.govijarset.com. A higher softness value, which is the inverse of hardness, suggests that a compound is more reactive and has a high tendency for charge transfer worldscientific.com. The chemical potential describes the escaping tendency of electrons from an equilibrium system ijarset.com.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules and their interactions, particularly in complex biological environments.

Protein-Ligand Docking Studies for Binding Site Prediction (e.g., with Furin, DHFR, TS, Folate Receptors)

Molecular docking is a widely used computational technique in drug design to predict the binding conformation and affinity of small molecules (ligands) to macromolecular targets, such as proteins nih.govmdpi.comijpsjournal.com. This method is often employed to predict the major binding sites of ligands in the active site of target proteins nih.gov. For folate derivatives, including folinic acid, docking studies have been conducted with enzymes like furin nih.govrsc.orgnih.govmdpi.comresearchgate.net. These studies aim to predict the interaction energies and identify the specific amino acid residues involved in hydrogen bonding and other interactions at the binding site nih.gov. Molecular docking studies have also been performed to explore the binding mechanisms of inhibitors to dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for antifolate drugs nih.govmdpi.comresearchgate.netvietnamjournal.ru. While direct docking studies specifically on disodium (B8443419) folinate with thymidylate synthase (TS) were not explicitly detailed in the search results, the mechanism of action of disodium folinate involves stabilizing the binding of fluorouracil to TS patsnap.com. Folate receptors are also relevant targets for folate derivatives, and docking can be used to study these interactions uiowa.edu. Protein-ligand docking is typically focused on the primary binding site, which may be determined using other methods or prior biological information mdpi.comijpsjournal.com.

Binding Free Energy Calculations and Interaction Energy Analysis

Computational methods are instrumental in quantifying the strength and nature of interactions involving dithis compound. Binding free energy calculations, often employing techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can estimate the thermodynamic favorability of dithis compound binding to biological targets, although specific detailed studies on dithis compound were not extensively found in the search results. However, related studies on folic acid interacting with proteins have utilized MM-PBSA to calculate binding free energy and analyze residue participation energy, identifying van der Waals and electrostatic forces, including hydrogen bonding, as dominant interactions wikipedia.org. Analysis of interaction energies provides a breakdown of the different forces contributing to molecular recognition and stability. For instance, studies on the crystal structure of related compounds like pemetrexed (B1662193) disodium heptahydrate have shown that intermolecular energy is largely dominated by electrostatic attractions, including hydrogen bonds, as analyzed through DFT uni.lu. These computational approaches are transferable and can be applied to investigate the interactions of dithis compound with its environment or potential binding partners.

Conformational Search and Dynamics of Dithis compound in Solution

The flexibility of dithis compound allows it to adopt various conformations in solution. Computational techniques such as conformational search are employed to explore the potential energy surface of the molecule and identify stable conformers wikipedia.org. An exhaustive conformational search of L-sodium folinate, which is chemically equivalent to dithis compound, has been performed using DFT, leading to the identification of optimized structures wikipedia.org. Molecular dynamics simulations are crucial for understanding the dynamic interconversion between these conformers and how the molecule behaves over time in a solvent environment fishersci.cafishersci.fi. While specific MD studies on dithis compound dynamics were not detailed, MD simulations of folate in water have revealed a variety of structures, ranging from extended to L-shaped conformations fishersci.cafishersci.fi. These simulations can predict preferential interaction potentials, offering insights into how different parts of the molecule interact with the solvent fishersci.cafishersci.fi. The application of these methods to dithis compound provides valuable information about its structural flexibility and how its conformation is influenced by the surrounding environment.

Investigation of Solvent Effects and Weak Intermolecular Interactions (e.g., with Osmolytes)

The behavior of dithis compound in biological systems is significantly influenced by solvent effects and weak intermolecular interactions. Computational studies can explicitly model the solvent environment (such as water) and investigate its influence on the electronic structure, conformation, and interactions of dithis compound. Techniques like the polarizable continuum model (PCM) or explicit solvent molecules in MD simulations are used to account for solvent effects wikipedia.orgnih.gov. Weak intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions, play a critical role in the solvation of dithis compound and its interactions with other molecules. Studies on the interaction of folate with osmolytes like glycine (B1666218) betaine (B1666868) using vapor-pressure osmometry and MD simulations have explored preferential interactions, indicating how folate interacts differently with water compared to the osmolyte fishersci.cafishersci.fifishersci.ca. These studies have shown that certain parts of the folate molecule, like the glutamate (B1630785) tail, may prefer interacting with water, while aromatic rings might favor interaction with betaine fishersci.cafishersci.fi. Investigating these weak interactions computationally provides a deeper understanding of the factors governing the solubility, stability, and biological activity of dithis compound in complex biological milieus.

Q & A

Q. How should researchers design a meta-analysis to evaluate Dithis compound’s efficacy in adjuvant vs. palliative settings?

  • Methodological Answer : Use PRISMA guidelines to systematically extract data from trials. Apply random-effects models to account for heterogeneity and subgroup analysis to explore covariates (e.g., dosing schedules, combination therapies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium Folinate
Reactant of Route 2
Sodium Folinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.